molecular formula C8H5F2N3O2 B2636504 3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 2248345-22-2

3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2636504
CAS No.: 2248345-22-2
M. Wt: 213.144
InChI Key: CCAJWLHTVVYPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid” belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with significant impact in medicinal chemistry . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis starts with transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones followed by cyclisation with methyl 5-amino-1(H)-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The molecular formula is C6H5N3 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical and Chemical Properties Analysis

The molar mass of pyrazolo[1,5-a]pyrimidine is 119.127 g·mol−1 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Mechanism of Action

While the specific mechanism of action for “3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is not available, it’s worth noting that one isomer of pyrazolopyrimidines, known as pyrazolo[1,5-a]pyrimidine, is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

Safety and Hazards

While specific safety and hazard information for “3-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is not available, it’s generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications due to their tunable photophysical properties . This hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

3-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-6(10)5-2-12-13-3-4(8(14)15)1-11-7(5)13/h1-3,6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAJWLHTVVYPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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